ent-Entecavir-di-o-benzyl Ether
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Overview
Description
“ent-Entecavir-di-o-benzyl Ether” is a biochemical used for proteomics research . It is also known as Entecavir Impurity 1 . The molecular formula is C26H27N5O3 and the molecular weight is 457.52 .
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the available resources. It is primarily used in proteomics research .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C26H27N5O3 and a molecular weight of 457.52 . Further details about its physical and chemical properties are not provided in the available resources.Scientific Research Applications
Synthesis Techniques:
- Entecavir, labeled as 1H-[13C4]purin-6(9H)-one, was synthesized from various reagents including [13C]guanidine HCl and diethyl [1,2,3-13C3]malonate, resulting in a compound with high chemical purity (99.23%) and isotopic abundance (96.7%) (Tran, Ekhato, & Rinehart, 2009).
- A short synthesis of the carbocyclic core of Entecavir was accomplished from Corey lactone in three stages, yielding the protected carbocyclic core of Entecavir, a significant medicine against hepatitis (Valiullina, Akhmet’yanova, Vostrikov, & Miftakhov, 2016).
Analytical Applications:
- Innovative electrochemical methods were developed for sensitive determination of Entecavir. A platform based on nanoparticles-modified carbon paste electrodes with ionic liquid mediator showed high sensitivity and reactivity towards Entecavir, indicating potential for clinical assays and quality assurance in pharmaceutical products (Asran, Mohamed, Ahmed, Banks, & Allam, 2020).
- A study demonstrated the use of powder X-ray diffractometry (PXRD) and Raman spectroscopy for assessing polymorphic impurity in Entecavir mixtures, providing precise and accurate methods for quality control in industrial practice (Kang, Shao, Wang, Hu, & Yu, 2018).
Chemical Modification and Optimization:
- Optimized synthetic processes for key intermediates of Entecavir were developed, involving steps like epoxidation, benzyl protection, and ring opening of epoxide, highlighting advancements in industrial-scale production (Weiguang, 2013).
- A method for diastereoselective synthesis of fluorinated analogues of Entecavir was created, showing that fluorine substitution at specific positions of Entecavir retained antiviral activity while reducing cytotoxicity, indicating potential for therapeutic use (Kumamoto, Fukano, Nakano, Iwagami, Takeyama, Kohgo, Imoto, Amano, Kuwata-Higashi, Aoki, Abe, Mitsuya, Fukuhara, & Haraguchi, 2016).
Mechanism of Action
Target of Action
ent-Entecavir-di-o-benzyl Ether primarily targets the hepatitis B virus (HBV) polymerase . This enzyme is crucial for the replication of HBV, facilitating the synthesis of viral DNA from RNA templates .
Mode of Action
The compound acts as a nucleoside analogue, mimicking the natural nucleoside deoxyguanosine triphosphate. By competing with this substrate, this compound inhibits the HBV polymerase’s activities, including:
Biochemical Pathways
The inhibition of HBV polymerase disrupts the viral replication cycle, leading to a reduction in viral load. This action affects the following pathways:
- RNA transcription pathway : Preventing the transcription of viral RNA into DNA, thereby halting the production of new virions .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
These properties ensure high bioavailability and effective concentration levels in the bloodstream, enhancing its antiviral efficacy.
Result of Action
At the molecular level, the compound’s action results in:
- Improvement in liver function : Reducing liver inflammation and damage associated with chronic HBV infection .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as:
- Presence of other compounds : Potential interactions with other medications or substances that affect its absorption or excretion .
Overall, this compound represents a potent antiviral agent with a well-defined mechanism of action against HBV, offering significant therapeutic benefits for patients with chronic hepatitis B.
: Information derived from general knowledge about nucleoside analogues and their mechanisms of action
properties
IUPAC Name |
2-amino-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21-,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KROVOOOAPHSWCR-YPAWHYETSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@@H](C[C@H]([C@@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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